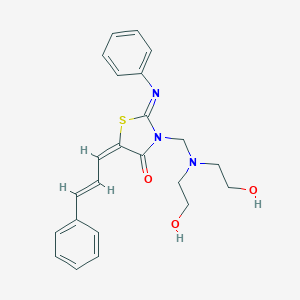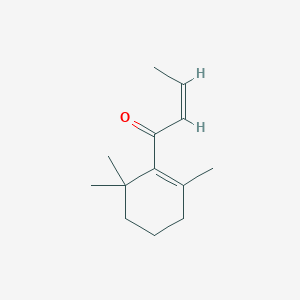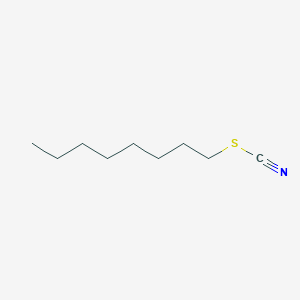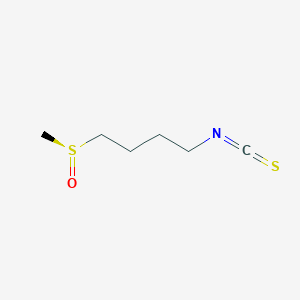![molecular formula C8H10N2O B028071 Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) CAS No. 106782-22-3](/img/structure/B28071.png)
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
生化学的および生理学的効果
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of certain inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the use of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs. It may also have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
In conclusion, Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential uses and applications in scientific research.
合成法
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is synthesized using a reaction between pyridine-4-carbaldehyde and ethylenediamine in the presence of a catalyst. The resulting product is then purified and characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been studied extensively for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where it has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
106782-22-3 |
|---|---|
製品名 |
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
2-(pyridin-4-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C8H10N2O/c11-6-5-10-7-8-1-3-9-4-2-8/h1-4,7,11H,5-6H2 |
InChIキー |
GWEMVYHONNELBW-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C=NCCO |
正規SMILES |
C1=CN=CC=C1C=NCCO |
同義語 |
Ethanol, 2-[(4-pyridinylmethylene)amino]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)
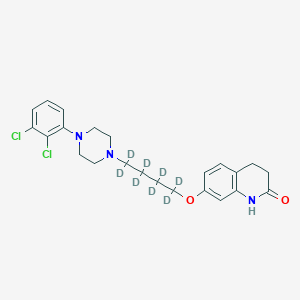
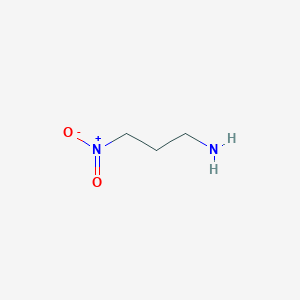
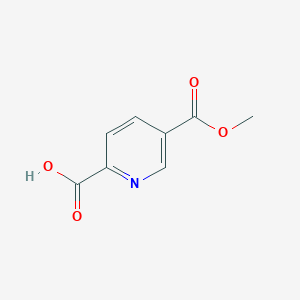
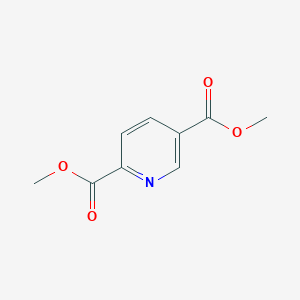
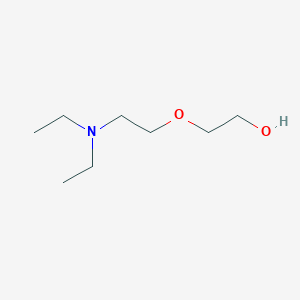
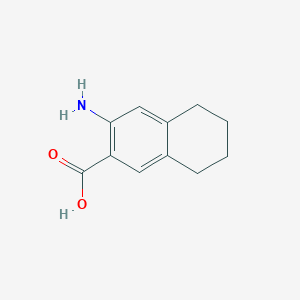
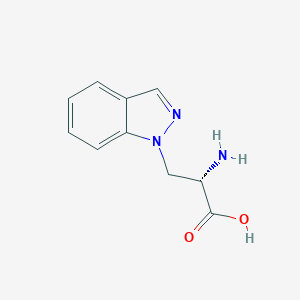
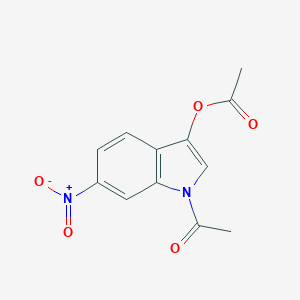
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
